Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a p-tolyl group attached to the pyrazole ring
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives, to which this compound belongs, are known for their diverse pharmacological effects .
Mode of Action
Pyrazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological activities .
Biochemical Pathways
Pyrazole derivatives have been found to possess various biological activities, suggesting they may affect multiple pathways .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, suggesting a range of potential outcomes .
Action Environment
It’s worth noting that the reactivity of pyrazole compounds can be influenced by factors such as the type of solvent used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate typically involves the condensation of a β-diketone with hydrazine, followed by esterification. One common method is the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of pyrazole derivatives often involves the use of transition-metal catalysts and photoredox reactions. These methods offer high yields and selectivity, making them suitable for large-scale production. The use of one-pot multicomponent processes and novel reactants has also been explored to improve the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g
Properties
IUPAC Name |
ethyl 5-methyl-2-(4-methylphenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-14(17)13-9-11(3)15-16(13)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNKYWNWXYXRKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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